1-Butyl-3-methylimidazolium Bromide

Catalog No.
S610763
CAS No.
85100-77-2
M.F
C8H17BrN2
M. Wt
221.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Butyl-3-methylimidazolium Bromide

CAS Number

85100-77-2

Product Name

1-Butyl-3-methylimidazolium Bromide

IUPAC Name

1-butyl-3-methyl-2H-imidazole;hydrobromide

Molecular Formula

C8H17BrN2

Molecular Weight

221.14 g/mol

InChI

InChI=1S/C8H16N2.BrH/c1-3-4-5-10-7-6-9(2)8-10;/h6-7H,3-5,8H2,1-2H3;1H

InChI Key

OIWSIWZBQPTDKI-UHFFFAOYSA-N

SMILES

Array

Synonyms

(bmim)Br, (bmim)Cl, 1-butyl-3-methylimidazolium bromide, 1-butyl-3-methylimidazolium chloride, 1-butyl-3-methylimidazolium methylsulfate, 1-n-butyl-3-methylimidazolium chloride, 1H-imidazolium, 3-butyl-1-methyl-, chloride (1:1), 3-butyl-1-methylimidazolium chloride, BmimCl, butylmethylimidazolium chloride

Canonical SMILES

CCCCN1C=C[N+](=C1)C.[Br-]

The exact mass of the compound 1-Butyl-3-methylimidazolium bromide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-Butyl-3-methylimidazolium bromide ([Bmim][Br]) is a fundamental imidazolium-based ionic liquid widely procured as both a versatile solvent and a critical synthetic precursor. Characterized by a moderate melting point (often handled as a supercooled liquid at room temperature) and excellent solubility in polar organic media, it serves as a cornerstone material in green chemistry, biomass processing, and electrochemistry [1]. For industrial and laboratory buyers, [Bmim][Br] is highly valued for its optimal balance of thermal stability, manageable viscosity, and high anion polarizability, making it an indispensable intermediate for the high-yield synthesis of task-specific ionic liquids via anion metathesis [2].

Buyers often consider substituting [Bmim][Br] with its chloride analog, [Bmim][Cl], due to perceived cost similarities. However, this generic substitution frequently fails during process scale-up and advanced synthesis. [Bmim][Cl] exhibits a drastically higher viscosity at near-ambient temperatures, which severely impedes mass transfer, complicates pumping, and requires constant thermal input to maintain flowability [1]. Furthermore, [Bmim][Cl] has a lower thermal decomposition onset, limiting its operational window in high-temperature catalytic processes [2]. In synthetic workflows, the chloride anion's higher coordinating strength and lower polarizability reduce the chemical stability of the solvent matrix compared to the more deformable bromide anion, making [Bmim][Br] the mandatory choice for stability-critical and viscosity-sensitive applications[3].

Drastic Viscosity Reduction for Enhanced Processability

Viscosity is a primary limiting factor in the industrial scale-up of ionic liquids. At near-ambient temperatures (30 °C), [Bmim][Cl] exhibits an extremely high viscosity of approximately 11,000 cP, which severely restricts mass transfer and necessitates continuous heating for fluid handling [1]. In stark contrast, [Bmim][Br] demonstrates a significantly lower viscosity of approximately 1,214 cP at room temperature [2]. This near order-of-magnitude reduction in viscosity makes [Bmim][Br] substantially easier to pump, stir, and process in bulk applications, directly lowering the energy overhead required for reactor operations.

Evidence DimensionDynamic Viscosity at near-ambient temperature
Target Compound Data~1,214 cP (at room temperature)
Comparator Or Baseline[Bmim][Cl] (~11,000 cP at 30 °C)
Quantified Difference~89% reduction in viscosity
ConditionsNeat ionic liquid, near 30 °C / room temperature

Lower viscosity drastically reduces the energy required for pumping and mixing, enabling seamless scale-up from laboratory to pilot-plant reactors.

Superior Thermal Decomposition Onset

For applications involving high-temperature catalysis or biomass dissolution, the thermal stability of the ionic liquid dictates the maximum safe operating temperature. Thermogravimetric analysis (TGA) confirms that [Bmim][Br] possesses the highest thermal stability among standard 1-butyl-3-methylimidazolium halides. Specifically, [Bmim][Br] remains stable up to 260 °C, whereas [Bmim][Cl] begins to decompose at 246 °C, and[Bmim][I] at 238 °C [1]. This 14 °C advantage over the chloride analog provides a critical safety and operational margin, preventing premature solvent degradation and unwanted gas evolution during extended thermal cycling.

Evidence DimensionThermal Decomposition Onset Temperature
Target Compound Data260 °C
Comparator Or Baseline[Bmim][Cl] (246 °C) and [Bmim][I] (238 °C)
Quantified Difference+14 °C higher thermal stability than the chloride analog
ConditionsThermogravimetric analysis (TGA) under controlled heating

A higher thermal decomposition onset extends the operational lifespan of the solvent in high-temperature reactions and reduces the risk of process contamination.

Enhanced Chemical Stability via Anion Polarizability

The selection between chloride and bromide ionic liquids requires balancing solvent basicity with chemical robustness. While[Bmim][Cl] has a higher hydrogen-bond basicity, making it an aggressive solvent for certain biopolymers, [Bmim][Br] offers superior overall chemical stability. The larger ionic volume and deformability of the bromide anion result in interactive forces with a higher covalent character [1]. This structural distinction renders [Bmim][Br] significantly less prone to degradation in aggressive chemical environments compared to the highly coordinating chloride anion, securing its role as a stable medium for complex formulations.

Evidence DimensionAnion stability and interactive force character
Target Compound DataHigh stability (covalent-leaning anion interactions)
Comparator Or Baseline[Bmim][Cl] (Lower stability, highly coordinating interactions)
Quantified DifferenceQualitatively higher chemical stability due to larger Br- deformability
ConditionsComparative solvent stability in cellulose dissolution matrices

Procuring the bromide variant ensures a more durable solvent matrix that resists degradation during repeated use or aggressive chemical recycling.

Precursor for Task-Specific Ionic Liquid Synthesis

Due to its manageable viscosity and the excellent leaving-group properties of the bromide anion, [Bmim][Br] is the preferred starting material for synthesizing advanced ionic liquids (e.g., [Bmim][OH],[Bmim][BF4]) via precipitation-driven anion metathesis [1].

High-Temperature Reaction Media and Catalysis

Leveraging its superior thermal decomposition onset of 260 °C, [Bmim][Br] is ideal for high-temperature catalytic processes where chloride analogs would suffer from premature thermal degradation [2].

Viscosity-Sensitive Pilot Scale Operations

In continuous flow systems or scaled-up batch reactors where the 11,000 cP viscosity of [Bmim][Cl] would cause pump failure or inadequate mixing, [Bmim][Br] serves as a highly processable, lower-viscosity alternative [3].

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

220.05751 Da

Monoisotopic Mass

220.05751 Da

Heavy Atom Count

11

GHS Hazard Statements

Aggregated GHS information provided by 6 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 6 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 5 of 6 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

1-Butyl-3-methylimidazolium bromide

Dates

Last modified: 08-15-2023

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